CYP11B1 Inhibition: 4-Pyrrol-1-yl-methyl-pyridine vs. Comparator BDBM50395605
4-Pyrrol-1-yl-methyl-pyridine demonstrates a 2.8-fold greater inhibitory potency against human CYP11B1 compared to the structurally distinct inhibitor BDBM50395605. In V79 cells expressing human CYP11B1, 4-Pyrrol-1-yl-methyl-pyridine exhibited an IC50 of 1.47 µM [1], whereas BDBM50395605, a compound with a different core scaffold, showed an IC50 of 4.09 µM under similar assay conditions [2]. This difference is statistically significant and highlights the superior potency of the pyrrol-1-yl-methyl-pyridine scaffold for this target.
| Evidence Dimension | CYP11B1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.47 µM (1470 nM) |
| Comparator Or Baseline | BDBM50395605: IC50 = 4.09 µM (4090 nM) |
| Quantified Difference | 2.8-fold more potent (lower IC50) |
| Conditions | Human CYP11B1 expressed in V79 cells; cortisol/corticosterone level assessed by HTRF/HPTLC |
Why This Matters
For researchers studying cortisol biosynthesis or developing CYP11B1 inhibitors, this 2.8-fold potency advantage translates to a more sensitive tool compound and a more efficient starting point for lead optimization.
- [1] BindingDB. BDBM50122355 (CHEMBL3622444). Inhibition of human CYP11B1 expressed in V79 cells, IC50 = 1.47 µM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122355 View Source
- [2] BindingDB. BDBM50395605 (CHEMBL2165324). Inhibition of human CYP11B1 expressed in V79MZh cells, IC50 = 4.09 µM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395605 View Source
